3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide
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Overview
Description
The compound appears to contain several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine ring, an isobutyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require tools like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide might make it somewhat soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of triazolopyrimidine and thienotriazolopyrimidine shows significant antimicrobial activity. For example, a study synthesizing a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring highlighted its antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating the potential of these compounds in antibacterial applications (Lahmidi et al., 2019). Another study detailed the synthesis and antimicrobial activity of pyrazolo[4,3-e][1,2,4]-triazolopyrimidine derivatives, further supporting the potential of such structures in combating microbial infections (Abunada et al., 2008).
Anticancer Activity
Compounds with a thienotriazolopyrimidine core have been investigated for their anticancer properties. For instance, a study exploring an unusual Dimroth rearrangement led to the synthesis of new thieno[3,2-d][1,2,3]triazolopyrimidines with potent antitumor activity, highlighting the scaffold's potential in developing anticancer agents (Lauria et al., 2013).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of triazolopyrimidine derivatives, providing insights into their chemical properties and potential modifications for enhanced biological activity. For example, the synthesis and crystal structure of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a pyrimidine derivative, were detailed, including Hirshfeld surface analysis and DFT calculations (Lahmidi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)13-26-21(29)20-17(10-11-30-20)27-18(24-25-22(26)27)8-9-19(28)23-12-16-6-4-15(3)5-7-16/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQGNOMSGTIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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